molecular formula C9H10ClNO4S B2798543 4-Chloro-2-nitro-1-(propylsulfonyl)benzene CAS No. 90346-82-0

4-Chloro-2-nitro-1-(propylsulfonyl)benzene

Cat. No.: B2798543
CAS No.: 90346-82-0
M. Wt: 263.69
InChI Key: DQXLCPDWAPIHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-nitro-1-(propylsulfonyl)benzene is a chemical compound with the molecular formula C9H10ClNO4S. It is primarily used in scientific research and is not intended for other applications . This compound features a benzene ring substituted with chloro, nitro, and propylsulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-2-nitro-1-(propylsulfonyl)benzene typically involves multiple steps, starting with the nitration of chlorobenzene to introduce the nitro group. This is followed by sulfonation to add the propylsulfonyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity .

Chemical Reactions Analysis

4-Chloro-2-nitro-1-(propylsulfonyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The propylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-nitro-1-(propylsulfonyl)benzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 4-Chloro-2-nitro-1-(propylsulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chloro and propylsulfonyl groups can influence binding affinity and specificity. These interactions can modulate biological pathways and processes .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-nitro-1-(propylsulfonyl)benzene include:

  • 4-Chloro-2-nitro-1-(methylsulfonyl)benzene
  • 4-Chloro-2-nitro-1-(ethylsulfonyl)benzene
  • 4-Chloro-2-nitro-1-(butylsulfonyl)benzene

These compounds share similar structural features but differ in the length and nature of the sulfonyl group. The unique propylsulfonyl group in this compound can affect its reactivity and interactions, making it distinct in its applications and properties .

Properties

IUPAC Name

4-chloro-2-nitro-1-propylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-2-5-16(14,15)9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXLCPDWAPIHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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